molecular formula C22H24N4 B14966346 5-(3,4-Dimethylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(3,4-Dimethylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966346
M. Wt: 344.5 g/mol
InChI Key: IIARYTAZZKLUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl groups substituted at specific positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of phenyl groups: The phenyl groups are introduced through substitution reactions, often using reagents such as phenyl halides and catalysts.

    Final cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolopyrimidine structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halides and nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHYLPHENYL)-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other triazolopyrimidines with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H24N4/c1-14(2)17-7-9-18(10-8-17)21-12-20(25-22-23-13-24-26(21)22)19-6-5-15(3)16(4)11-19/h5-14,21H,1-4H3,(H,23,24,25)

InChI Key

IIARYTAZZKLUNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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